molecular formula C31H43N3O B13749866 Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- CAS No. 596-49-6

Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-

Cat. No.: B13749866
CAS No.: 596-49-6
M. Wt: 473.7 g/mol
InChI Key: NDGDAUFULOJWFG-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes multiple diethylamino groups attached to a benzenemethanol core. This compound is often used in scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- typically involves the reaction of 4-(diethylamino)benzaldehyde with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often involves continuous flow reactors and advanced purification techniques to obtain the compound in its pure form. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The diethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-alpha-ethynyl-
  • 4,4’-Bis(diethylamino)benzophenone
  • 4,4’-Bis(diethylamino)diphenyl ketone

Uniqueness

Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- is unique due to its multiple diethylamino groups and the specific arrangement of these groups around the benzenemethanol core. This structure imparts distinctive chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

596-49-6

Molecular Formula

C31H43N3O

Molecular Weight

473.7 g/mol

IUPAC Name

tris[4-(diethylamino)phenyl]methanol

InChI

InChI=1S/C31H43N3O/c1-7-32(8-2)28-19-13-25(14-20-28)31(35,26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24,35H,7-12H2,1-6H3

InChI Key

NDGDAUFULOJWFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=CC=C(C=C3)N(CC)CC)O

Origin of Product

United States

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